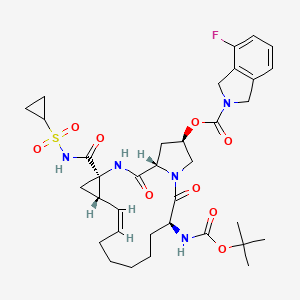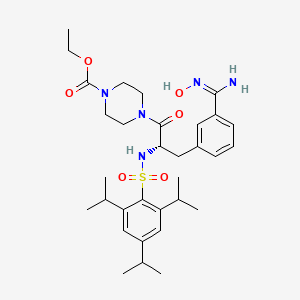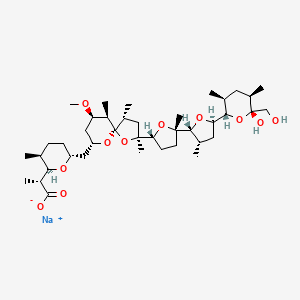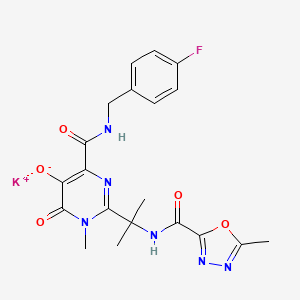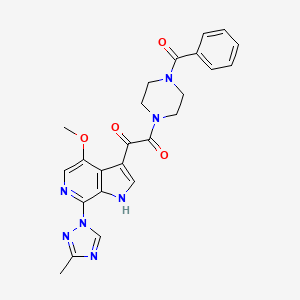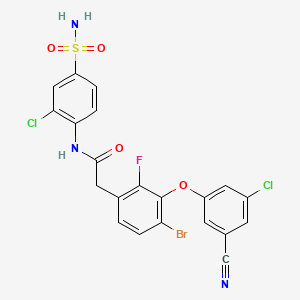
Tak-593
Descripción general
Descripción
TAK-593, también conocido por su estructura química CAS número 1005780-62-0, es un compuesto de bajo peso molecular. Se dirige selectivamente a VEGFR2 (receptor 2 del factor de crecimiento endotelial vascular) y PDGFRβ (receptor beta del factor de crecimiento derivado de plaquetas). Notablemente, this compound exhibe un tiempo de residencia notablemente largo en sus objetivos .
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas para TAK-593 no se han divulgado ampliamente en la literatura. por lo general se sintetiza a través de procesos químicos personalizados.
Métodos de producción industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Empresas como Takeda Pharmaceutical Co., Ltd. han participado en su desarrollo .
Análisis De Reacciones Químicas
TAK-593 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Aquí hay algunos puntos clave:
Oxidación y reducción: this compound puede participar en reacciones redox, alterando potencialmente sus propiedades farmacológicas.
Reacciones de sustitución: this compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos utilizados en estas reacciones siguen siendo de propiedad exclusiva. Los investigadores generalmente optimizan estos parámetros durante la síntesis personalizada.
Productos principales: Los productos principales formados a partir de las reacciones de this compound dependen del tipo específico de reacción y las condiciones.
Aplicaciones Científicas De Investigación
TAK-593 ha encontrado aplicaciones en varios campos científicos:
Investigación del cáncer: Debido a su inhibición de VEGFR y PDGFR, this compound se investiga por sus efectos antiangiogénicos y antitumorales.
Otras áreas: Se están realizando investigaciones adicionales para explorar su potencial en otros contextos.
Mecanismo De Acción
El mecanismo de acción de TAK-593 implica:
Inhibición de VEGFR: Al dirigirse a VEGFR1, VEGFR2 y VEGFR3, this compound interrumpe la angiogénesis y el crecimiento de las células endoteliales vasculares.
Inhibición de PDGFR: La inhibición de PDGFRα y PDGFRβ afecta la proliferación y migración celular.
Comparación Con Compuestos Similares
TAK-593 destaca por su selectividad para VEGFR y PDGFR. Compuestos similares incluyen otros inhibidores de la tirosina quinasa, pero las propiedades únicas de this compound lo distinguen.
Propiedades
IUPAC Name |
N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZXPPHBWCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005780-62-0 | |
| Record name | TAK-593 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005780620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-593 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK-593 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I42X8XX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
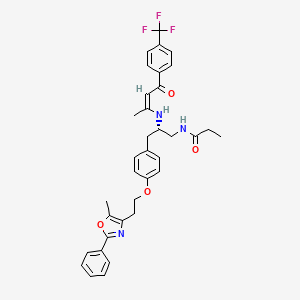
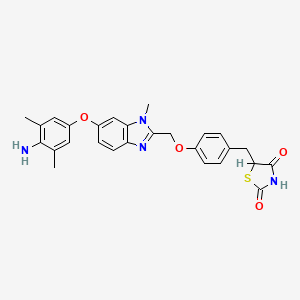
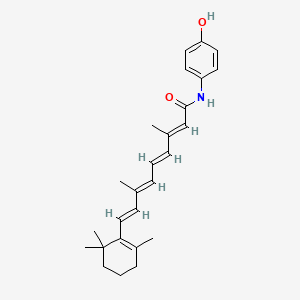
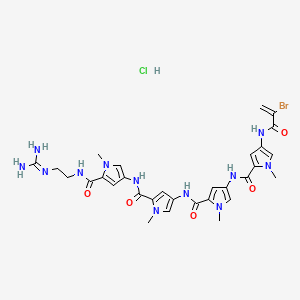

![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
